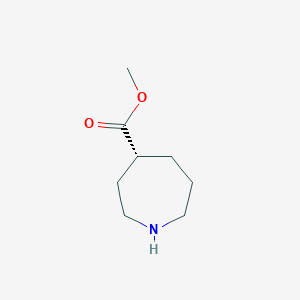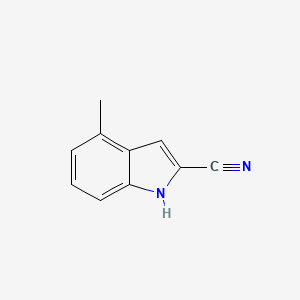
(R)-Methyl azepane-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-メチルアゼパン-4-カルボン酸メチル: は、分子式C8H15NO2 の化学化合物です。これは、7員環の窒素を含むヘテロ環であるアゼパンの誘導体です。
準備方法
合成経路と反応条件
(R)-メチルアゼパン-4-カルボン酸メチルの合成は、通常、以下の手順で実行されます。
出発物質: 合成は、アゼパンの調製から始まります。アゼパンは、シクロヘキサノンからアミノ化と環拡大を含む一連の反応によって得られます。
エステル化: アゼパンは、酸触媒の存在下、メタノールとエステル化されて、メチルアゼパン-4-カルボン酸メチルが生成されます。
キラル分離: メチルアゼパン-4-カルボン酸メチルのラセミ体混合物は、キラルクロマトグラフィーまたは酵素的分割を用いて、そのエナンチオマーに分割され、(R)-エナンチオマーが得られます。
工業的生産方法
(R)-メチルアゼパン-4-カルボン酸メチルの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、高収率と高純度を確保するために、最適化された反応条件を伴います。一般的な工業的方法には、以下が含まれます。
連続フロー合成: この方法は、化合物の連続生産を可能にし、効率とスケーラビリティを向上させます。
触媒プロセス: 酸触媒や塩基触媒などの触媒の使用は、反応速度と選択性を向上させます。
化学反応の分析
反応の種類
(R)-メチルアゼパン-4-カルボン酸メチルは、以下を含む様々な化学反応を起こします。
酸化: この化合物は、対応するカルボン酸またはケトンを形成するために酸化される可能性があります。
還元: 還元反応は、エステル基をアルコールに変換することができます。
置換: 求核置換反応は、エステル基を他の官能基に置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) が含まれます。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が使用されます。
置換: メトキシドナトリウム (NaOMe) や水素化ナトリウム (NaH) などの試薬は、置換反応を促進します。
生成される主な生成物
酸化: カルボン酸、ケトン。
還元: アルコール。
置換: 様々な置換されたアゼパン誘導体。
科学研究における用途
(R)-メチルアゼパン-4-カルボン酸メチルは、科学研究においていくつかの用途があります。
医薬品化学: これは、特に神経疾患を標的とする医薬品化合物の合成のためのビルディングブロックとして使用されます。
有機合成: この化合物は、複雑な有機分子の合成の中間体として役立ちます。
生物学的試験: これは、酵素阻害や受容体結合を含む研究で使用されます。
工業用途: この化合物は、特殊化学品や材料の生産に使用されます。
科学的研究の応用
®-Methyl azepane-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
作用機序
(R)-メチルアゼパン-4-カルボン酸メチルの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素や受容体の阻害剤またはモジュレーターとして作用し、様々な生化学的経路に影響を与えます。正確な機序は、特定の用途と標的分子によって異なります。
類似化合物との比較
類似化合物
(S)-メチルアゼパン-4-カルボン酸メチル: (R)-メチルアゼパン-4-カルボン酸メチルのエナンチオマーであり、化学的性質は似ていますが、生物学的活性は異なります。
エチルアゼパン-4-カルボン酸メチル: メチルエステル基の代わりにエチルエステル基を持つ類似の化合物です。
アゼパン-4-カルボン酸: アゼパンのカルボン酸誘導体です。
独自性
(R)-メチルアゼパン-4-カルボン酸メチルは、その特定のキラル配置により、そのエナンチオマーや他の類似の化合物と比較して異なる生物学的活性を示すため、独自性があります。この独自性は、キラル薬剤やその他の特殊用途の開発において価値があります。
特性
分子式 |
C8H15NO2 |
|---|---|
分子量 |
157.21 g/mol |
IUPAC名 |
methyl (4R)-azepane-4-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)7-3-2-5-9-6-4-7/h7,9H,2-6H2,1H3/t7-/m1/s1 |
InChIキー |
BFCUJOACQSXTBK-SSDOTTSWSA-N |
異性体SMILES |
COC(=O)[C@@H]1CCCNCC1 |
正規SMILES |
COC(=O)C1CCCNCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,3-Diazaspiro[4.5]dec-1-en-4-one](/img/structure/B11920363.png)
![1,2,8-Triazaspiro[4.5]decan-3-one](/img/structure/B11920368.png)
![3-Amino-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile](/img/structure/B11920376.png)
![Methyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B11920380.png)


![5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B11920397.png)
![Methyl 1-aminospiro[2.3]hexane-1-carboxylate](/img/structure/B11920398.png)

![1',3'-Dihydro-2H-spiro[furan-3,2'-pyrrolizine]](/img/structure/B11920407.png)
![3,3-Dimethylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11920409.png)
![2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carbonitrile](/img/structure/B11920421.png)
